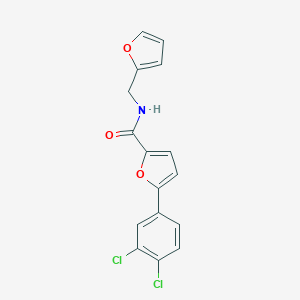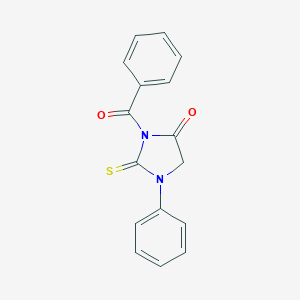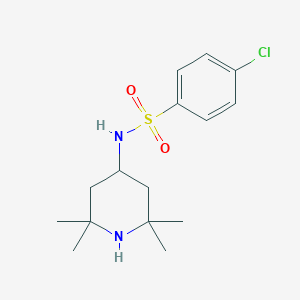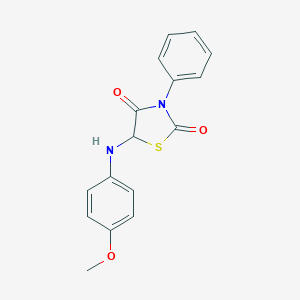![molecular formula C18H10ClN3O5 B246232 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that has been studied for its potential as an antiprotozoal agent. Furamidine belongs to the family of furamidine analogs, which have been found to exhibit potent antiparasitic activity against a range of protozoan parasites.
Wirkmechanismus
The exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of a key enzyme called topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide can prevent the growth and replication of protozoan parasites.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, as well as to induce apoptosis (programmed cell death) in these parasites. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as an experimental tool is its potent antiprotozoal activity. This makes it useful for studying the biology and pathogenesis of protozoan parasites. However, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide also has several limitations. It is a highly toxic compound, and its use in laboratory experiments requires careful handling and disposal. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has limited solubility in water, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide. One area of interest is the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide analogs with improved activity and selectivity against specific protozoan parasites. Another area of interest is the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as a tool for studying the biology and pathogenesis of protozoan parasites, including the mechanisms of drug resistance. Finally, there is potential for the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in the development of new therapies for protozoan parasitic diseases, either as a standalone drug or in combination with other compounds.
Synthesemethoden
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is a complex process that involves several steps. The starting materials are 5-nitro-2-furaldehyde and 5-chloro-2-aminobenzoxazole, which are reacted in the presence of various reagents and catalysts to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential as an antiprotozoal agent. It has been found to exhibit potent activity against a range of protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also shown activity against Leishmania parasites, which cause a range of diseases collectively known as leishmaniasis.
Eigenschaften
Molekularformel |
C18H10ClN3O5 |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H10ClN3O5/c19-11-4-5-14-13(9-11)21-18(27-14)10-2-1-3-12(8-10)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23) |
InChI-Schlüssel |
PZJFUOTVNHCYNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
